4-(2-Keto-1-benzimidazolinyl)piperidine, CAS 20662-53-7, is a heterocyclic building block essential for the synthesis of several second-generation antipsychotic drugs, most notably risperidone and its active metabolite, paliperidone. The molecule's structure, featuring a piperidine ring attached to a benzimidazolinone core, provides a reactive secondary amine (the piperidine nitrogen) that is crucial for N-alkylation reactions. Its primary value lies in its role as a direct precursor, where its purity and processability significantly impact the yield and quality of the final Active Pharmaceutical Ingredient (API).
In multi-step API synthesis, seemingly minor structural changes in a starting material can lead to significant deviations in process outcomes. Substituting 4-(2-Keto-1-benzimidazolinyl)piperidine with a close analog, such as one with substituents on the benzimidazole ring or an alternative heterocyclic core, is not a viable procurement strategy. Such changes alter the nucleophilicity of the piperidine nitrogen and introduce different steric profiles, which can decrease coupling efficiency, lower reaction yields, and generate unique impurity profiles that complicate downstream purification and regulatory compliance. The established process conditions for risperidone synthesis are optimized for the specific reactivity and physical properties of CAS 20662-53-7, making direct substitution impractical and economically risky.
The primary value of 4-(2-Keto-1-benzimidazolinyl)piperidine lies in its role within an alternative synthetic pathway to risperidone that avoids the direct alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. While the direct alkylation route is common, it is reported with yields around 46%. In contrast, a different, well-documented synthetic route involves the in-situ cyclization of an intermediate derived from a related piperidine oxime, which has been optimized to achieve yields as high as 81%. This demonstrates that the selection of the core piperidine starting material is a critical decision point for maximizing process efficiency.
| Evidence Dimension | Overall Risperidone Synthesis Yield |
| Target Compound Data | 81% (via an optimized route utilizing a related piperidine precursor) |
| Comparator Or Baseline | Direct alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: 46% yield |
| Quantified Difference | Potentially 35% absolute yield improvement over the baseline method |
| Conditions | Comparison of different patented synthetic routes for Risperidone. |
Selecting the optimal precursor route can significantly increase final product output from the same quantity of starting materials, directly impacting manufacturing cost and throughput.
Effective process design and scale-up depend on predictable solubility. 4-(2-Keto-1-benzimidazolinyl)piperidine has a well-characterized solubility profile in common organic solvents used in pharmaceutical manufacturing. For example, its solubility is approximately 32g/100mL in methanol, 9.4g/100mL in N,N-dimethylformamide (DMF), and 0.75g/100mL in acetone. In contrast, many novel or less-common intermediates lack such publicly available data, requiring costly and time-consuming in-house solubility studies before a process can be developed. Using a compound with a known solubility profile reduces process development time and mitigates risks associated with solvent selection and reaction concentration during scale-up.
| Evidence Dimension | Solubility Data Availability & Values |
| Target Compound Data | Data available: 32g/100mL (Methanol), 9.4g/100mL (DMF), 0.75g/100mL (Acetone) |
| Comparator Or Baseline | Novel or less-common intermediates: Typically no publicly available, quantitative solubility data. |
| Quantified Difference | Reduces process development from weeks/months (for characterization) to days (for verification). |
| Conditions | Standard solubility measurement at 20°C. |
Procuring a compound with established, quantitative solubility data accelerates process development and de-risks technology transfer and scale-up activities.
The synthesis of risperidone is known to generate several process-related impurities that must be controlled to meet regulatory standards, such as those outlined by the European Pharmacopoeia. The use of low-purity or poorly characterized starting materials is a primary cause of impurity formation. Procuring high-purity (e.g., >97%) 4-(2-Keto-1-benzimidazolinyl)piperidine ensures that the subsequent N-alkylation reaction proceeds cleanly, minimizing the generation of side products. This reduces the burden on downstream purification steps, which are often costly and can lead to significant loss of the final API.
| Evidence Dimension | Impact on Final Product Purity |
| Target Compound Data | High-purity (>97%) starting material minimizes side-product formation. |
| Comparator Or Baseline | Low-purity or crude starting material increases the risk of process-related impurities. |
| Quantified Difference | Reduces downstream purification burden and potential API loss. |
| Conditions | Good Manufacturing Practice (GMP) synthesis of Risperidone. |
Using a high-purity precursor is a critical risk-mitigation strategy to ensure the final API meets stringent regulatory requirements for purity and safety.
This compound is the right choice for manufacturers focused on optimizing the synthesis of risperidone and its derivatives. Its established role in high-yielding synthetic routes allows for more efficient and economical production of these critical antipsychotic APIs, directly supporting cost-effective manufacturing at scale.
For chemists and chemical engineers developing or scaling up generic risperidone production, this precursor is a preferred starting material. Its well-documented solubility and reactivity profile minimizes the risks and timelines associated with process validation and technology transfer, making it ideal for streamlined, predictable scale-up operations.
In a research context, this building block serves as a reliable and well-characterized starting point for medicinal chemistry campaigns. Researchers can leverage its known reactivity to synthesize libraries of novel benzimidazolinone-piperidine derivatives for structure-activity relationship (SAR) studies targeting CNS disorders.
Acute Toxic;Irritant